molecular formula C18H15N5OS B2453418 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956361-17-4

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No.: B2453418
CAS No.: 956361-17-4
M. Wt: 349.41
InChI Key: SGMFERRGOVXNPY-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a pyridine ringThe presence of the thiazole ring is particularly noteworthy due to its known biological activities .

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be constructed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The final step often involves coupling the thiazole and pyrazole intermediates under suitable conditions .

Chemical Reactions Analysis

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-13-7-5-12(6-8-13)16-11-25-18(22-16)23-17(19)14(10-21-23)15-4-2-3-9-20-15/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMFERRGOVXNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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